N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
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Overview
Description
N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multi-step organic reactionsKey reagents include chlorosulfonyl isocyanate and triethylamine, which facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield tetrahydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Scientific Research Applications
N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s sulfonamide group is particularly effective in forming strong interactions with target proteins, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- Alkyl 1H-pyrazolecarboxylates
- 4-Methoxyphenethylamine derivatives
Uniqueness
N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide stands out due to its unique combination of a triazine ring, methoxyphenyl group, and benzenesulfonamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C18H22N4O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-25-16-9-7-15(8-10-16)11-12-22-13-19-18(20-14-22)21-26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H2,19,20,21) |
InChI Key |
RHVBLKLKZYUALE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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